
gamma-Thujaplicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Thujaplicin is a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Gamma-thujaplicin, a derivative of tropolone found in western red cedar, exhibits a combination of stimulant and depressant actions on the mammalian central nervous system, with effects varying between species and conditions. It interacts with the mammalian central nervous system, showing stimulant effects in the form of convulsions and depressant actions in animals treated with narcotic drugs. This substance also affects the responses of isolated frog skeletal muscle and impacts isolated intestinal muscle when interacting with stimulant drugs (Halliday, 1959).
Cytotoxic Effects
Gamma-thujaplicin and its related compound, beta-dolabrin, derived from Thujopsis dolabrata, show strong cytotoxic effects against human stomach cancer cell lines and Ehrlich's ascites carcinoma. They inhibit cell growth significantly, suggesting potential applications in cancer therapy (Matsumura et al., 2001).
Antiviral Properties
Thujaplicin-copper chelates inhibit human influenza virus-induced apoptosis in canine kidney (MDCK) cells. These compounds are effective against various influenza virus subtypes and types, suggesting a broad-spectrum antiviral potential (Miyamoto et al., 1998).
Impact on DNA Repair in Cancer
Beta-thujaplicin, isolated from Cupressaceae family plants, inhibits homologous recombination (HR)-mediated DNA repair, thereby sensitizing cancer cells to radiation therapy and PARP inhibitors. This property positions beta-thujaplicin as a potential therapeutic agent in cancer treatment, particularly in enhancing the efficacy of DNA-damage-inducing treatments (Zhang et al., 2017).
Regulation of Cell Growth and Signaling in Cancer
Beta-thujaplicin has been shown to inhibit the growth of estrogen receptor-negative basal-like breast cancer cells by affecting cell cycle mediators and modulating key signaling pathways. It regulates the phosphorylation of protein kinase B and glycogen synthase kinase, impacting beta-catenin levels. This suggests its potential as a chemopreventive agent against certain types of breast cancer (Chen et al., 2019).
Autophagic Cell Death and Cell Cycle Arrest in Hepatocellular Carcinoma
Beta-thujaplicin induces autophagic cell death and apoptosis in human hepatocellular carcinoma cells, without affecting normal liver cells. It mediates its effects through ROS-induced signaling pathways, suggesting a promising avenue for the development of novel anti-cancer agents (Zhang et al., 2019).
Eigenschaften
CAS-Nummer |
672-76-4 |
|---|---|
Produktname |
gamma-Thujaplicin |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
WKEWHSLZDDZONF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Kanonische SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Andere CAS-Nummern |
672-76-4 |
Synonyme |
2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




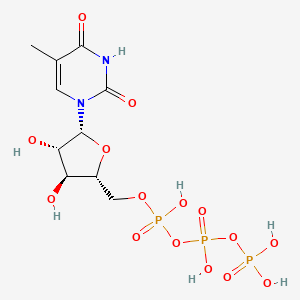

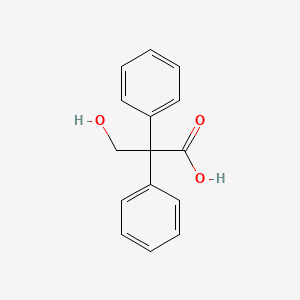
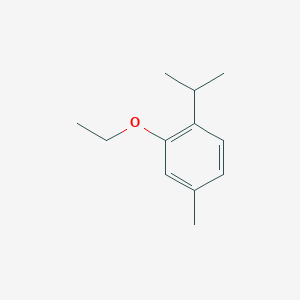


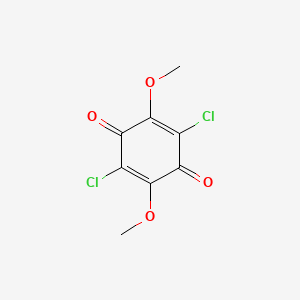

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)

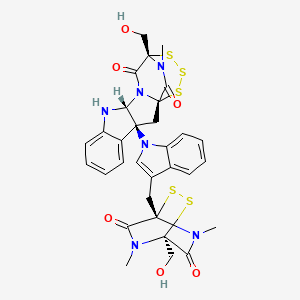
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)